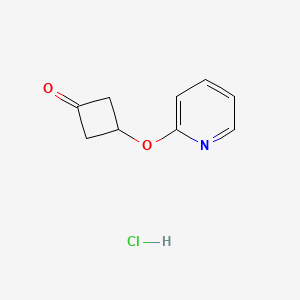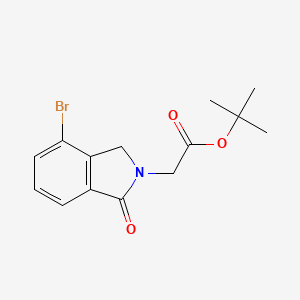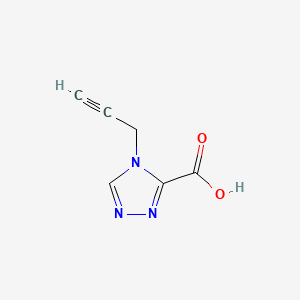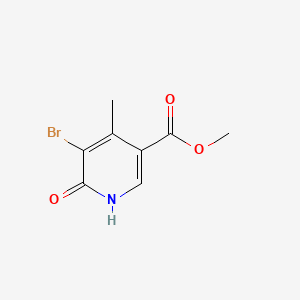
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the bromination of 4-methylpyridine followed by esterification and hydroxylation reactions. One common synthetic route starts with the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-4-methylpyridine is then subjected to esterification with methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-4-methylpyridine-3-carboxylate.
Reduction: Formation of 6-hydroxy-4-methylpyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
科学研究应用
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
作用机制
The mechanism of action of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and hydroxyl groups can enhance its binding affinity to target proteins, thereby modulating their activity .
相似化合物的比较
Similar Compounds
- Methyl 6-bromo-4-methylpyridine-3-carboxylate
- Methyl 5-bromo-4-methylpyridine-3-carboxylate
- Methyl 6-hydroxy-4-methylpyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and carboxylate ester groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity compared to similar compounds .
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-10-7(11)6(4)9/h3H,1-2H3,(H,10,11) |
InChI 键 |
WJSVMTUIPCSQHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


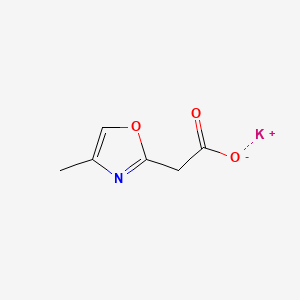
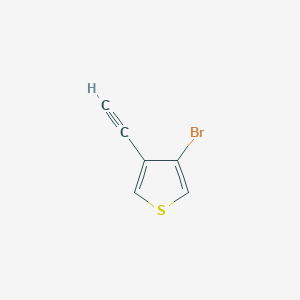
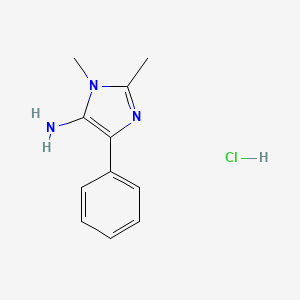
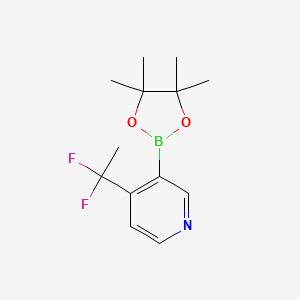

![7-[(Tert-butoxy)carbonyl]-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13460923.png)
![tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13460930.png)
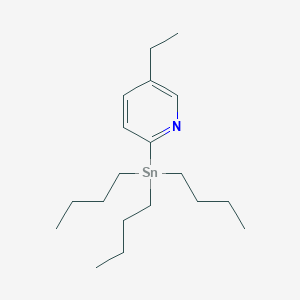
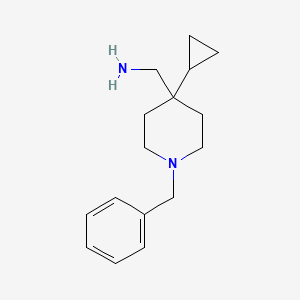
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
